AH22921

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

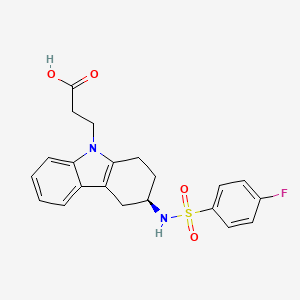

C29H35NO5 |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

(E)-7-[(1S,2S,5R)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1,3-6,8-9,12-15,25,27,29H,2,7,10-11,16-21H2,(H,32,33)/b6-1+/t25-,27-,29+/m1/s1 |

InChI Key |

UWQXOMOFJWMVPM-DLOGONITSA-N |

Origin of Product |

United States |

Foundational & Exploratory

AH22921: A Technical Guide to its Mechanism of Action as a Dual Prostaglandin EP4 and Thromboxane A2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of AH22921, a pharmacological tool with a dual antagonistic activity on the prostaglandin E2 receptor subtype 4 (EP4) and the thromboxane A2 (TP) receptor. This document collates and presents key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism of Action: Dual Receptor Antagonism

This compound exerts its effects by acting as an antagonist at two distinct G-protein coupled receptors:

-

Prostaglandin E2 Receptor 4 (EP4): At the EP4 receptor, this compound functions as a non-competitive antagonist . This mode of action suggests that this compound binds to an allosteric site on the receptor, inducing a conformational change that prevents signal transduction, even when the endogenous ligand, prostaglandin E2 (PGE2), is bound to its active site. The primary downstream effect of this antagonism is the inhibition of adenylate cyclase activation, thereby preventing the synthesis of cyclic AMP (cAMP) in response to PGE2.[1][2]

-

Thromboxane A2 (TP) Receptor: In contrast to its effect on the EP4 receptor, this compound acts as a competitive antagonist at the thromboxane A2 receptor.[3] This indicates that this compound and the endogenous ligand, thromboxane A2 (TXA2), compete for the same binding site on the TP receptor. By occupying this site, this compound blocks TXA2-mediated physiological responses, such as smooth muscle contraction.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the interaction of this compound with its target receptors.

Table 1: Prostaglandin EP4 Receptor Binding Affinity and Functional Antagonism

| Parameter | Value | Species/Cell Line | Reference |

| Ki (Binding Affinity) | 31,800 ± 4,090 nM | Human (recombinant in HEK-293 cells) | [1] |

| Apparent pKb (Functional Antagonism) | 4.6 ± 0.6 | Chinese Hamster Ovary (CHO) cells | [4] |

Table 2: Thromboxane A2 Receptor Functional Antagonism

| Parameter | Value | Tissue | Agonist | Reference |

| pA2 | 8.0 (7.3 - 8.8, 95% confidence limits) | Human fetal placental villous vessels | U46619 | [3] |

| pA2 | 7.1 (6.3 - 7.9, 95% confidence limits) | Human umbilical vein | U46619 | [3] |

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a generalized workflow for its characterization.

References

AH22921: A Technical Guide to its Function as a Prostaglandin EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Function and Mechanism of Action

AH22921 is a pharmacological tool used in research to investigate the roles of the prostaglandin E2 receptor subtype 4 (EP4). Its primary function is to act as a selective antagonist at this receptor.

Prostaglandin E2 (PGE2) is a lipid signaling molecule with a wide range of physiological and pathological effects, including inflammation, pain, fever, and cancer progression. These effects are mediated through its interaction with four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.

The EP4 receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Upon binding of its endogenous ligand, PGE2, the EP4 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger that activates protein kinase A (PKA) and other downstream effectors.

This compound exerts its function by competitively binding to the EP4 receptor, thereby preventing PGE2 from binding and initiating this signaling cascade. This antagonism has been demonstrated to block the PGE2-induced activation of adenylyl cyclase in Chinese Hamster Ovary (CHO) cells.

Quantitative Data

The available quantitative data for this compound primarily relates to its binding affinity for the human EP4 receptor.

| Parameter | Value | Cell Line | Assay Type | Radioligand | Reference |

| Binding Affinity (Ki) | 31,800 ± 4090 nM | HEK-293 | Radioligand Binding Assay | [3H]-PGE2 | [1] |

Signaling Pathway

The primary signaling pathway inhibited by this compound is the PGE2-EP4-Gs-adenylyl cyclase-cAMP pathway.

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not extensively published. However, based on the available information and general knowledge of GPCR pharmacology, the following represents a likely methodology for key experiments.

Radioligand Binding Assay (for determining Ki)

This protocol is a representative method for determining the binding affinity of a compound like this compound to the EP4 receptor.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human EP4 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, antibiotics, and a selection agent).

-

Membrane Preparation: Cells are harvested, washed with PBS, and then homogenized in a lysis buffer (e.g., hypotonic Tris-HCl buffer). The homogenate is centrifuged at a low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the cell membranes. The membrane pellet is resuspended in a suitable assay buffer.

-

Binding Assay: The assay is typically performed in a 96-well plate format. To each well, the following are added:

-

A fixed concentration of the radioligand, [3H]-PGE2.

-

A range of concentrations of the unlabeled competitor, this compound.

-

The prepared cell membrane homogenate.

-

For determining non-specific binding, a high concentration of unlabeled PGE2 is used in a separate set of wells.

-

-

Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assay: cAMP Measurement in CHO cells

This protocol describes a representative method to assess the functional antagonism of this compound on PGE2-stimulated cAMP production.

Detailed Methodology:

-

Cell Culture and Seeding: Chinese Hamster Ovary (CHO) cells stably or transiently expressing the EP4 receptor are cultured in appropriate media. The cells are then seeded into 96-well plates and allowed to adhere and grow to a desired confluency.

-

Pre-incubation with Antagonist: The culture medium is removed, and the cells are washed with a serum-free medium or assay buffer. The cells are then pre-incubated with various concentrations of this compound for a specific period (e.g., 15-30 minutes) at 37°C. A vehicle control (without this compound) is also included.

-

Agonist Stimulation: Following the pre-incubation, a fixed concentration of PGE2 (typically the EC80, the concentration that gives 80% of the maximal response) is added to the wells containing this compound and to a set of control wells (without antagonist) to stimulate cAMP production. A basal control (no PGE2) is also included. The incubation continues for a defined time (e.g., 15-30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed according to the protocol of the chosen cAMP detection kit.

-

cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based biosensor assay. These assays are typically based on the principle of competitive binding between the cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

Data Analysis: The raw data (e.g., fluorescence ratio, absorbance) is converted to cAMP concentrations using a standard curve. The percentage of inhibition of the PGE2-stimulated response by this compound is calculated for each concentration. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration, and the IC50 value is determined using non-linear regression.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the prostaglandin EP4 receptor. Its function as a selective antagonist allows for the specific blockade of the EP4-mediated signaling pathway, primarily through the inhibition of adenylyl cyclase and subsequent cAMP production. While detailed quantitative data and specific experimental protocols for this compound are limited in the public domain, this guide provides a foundational understanding of its mechanism of action and the methodologies typically employed for its characterization. Researchers utilizing this compound should consider its moderate binding affinity and the potential need for higher concentrations to achieve effective antagonism in cellular and in vivo models. The information and representative protocols presented herein are intended to facilitate the design and interpretation of experiments aimed at further exploring the therapeutic potential of targeting the EP4 receptor.

References

An In-depth Technical Guide to Ramatroban (BAY u 3405): A Dual Thromboxane A2 and Prostaglandin D2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ramatroban (also known as BAY u 3405) is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1][2] Uniquely, it also functions as an antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D2 (PGD2).[1][2] This dual antagonism confers upon Ramatroban a unique pharmacological profile, making it a subject of significant interest for its anti-inflammatory, anti-platelet, and vasoprotective properties. This technical guide provides a comprehensive overview of Ramatroban, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Chemical Properties and Structure

Ramatroban is a synthetic, orally bioavailable small molecule.[3] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid | [4] |

| Synonyms | BAY u 3405, Baynas | [3][4] |

| CAS Number | 116649-85-5 | [4] |

| Molecular Formula | C21H21FN2O4S | [5] |

| Molecular Weight | 416.47 g/mol | [5] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in Ethanol (30 mg/ml), DMSO (30 mg/ml), and DMF (30 mg/ml) | [2] |

Chemical Structure:

Figure 1: Chemical structure of Ramatroban.

Mechanism of Action

Ramatroban exhibits a dual mechanism of action by competitively antagonizing two distinct G-protein coupled receptors (GPCRs): the Thromboxane A2 (TP) receptor and the Prostaglandin D2 (CRTH2) receptor.[1][6]

-

Thromboxane A2 (TP) Receptor Antagonism: Thromboxane A2, produced from arachidonic acid, is a potent mediator of platelet aggregation and vasoconstriction.[7][8] Ramatroban binds to the TP receptor, thereby preventing the binding of TXA2 and inhibiting its downstream effects. This leads to reduced platelet activation and vasodilation.[6]

-

Prostaglandin D2 (CRTH2) Receptor Antagonism: Prostaglandin D2 is a key mediator in allergic inflammation, promoting the migration and activation of eosinophils, basophils, and Th2 lymphocytes.[9][10] By blocking the CRTH2 receptor, Ramatroban inhibits these PGD2-mediated inflammatory responses.[1][11]

This dual antagonism allows Ramatroban to address both the thrombotic and inflammatory aspects of various pathophysiological conditions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Ramatroban's activity at its target receptors and its pharmacokinetic properties.

Table 1: Receptor Binding and Functional Activity

| Parameter | Receptor | Value | Species/System | Reference |

| Ki | Thromboxane A2 (TP) | 10 - 13 nM | Not specified | [12] |

| IC50 | Thromboxane A2 (TP) | 30 nM | (Displacement of U-46619) | [13] |

| IC50 | Thromboxane A2 (TP) | 68 nM | (Displacement of [3H]SQ29548) | [13] |

| Kd | Thromboxane A2 (TP) | ~6 nM | Platelets | [13] |

| Bmax | Thromboxane A2 (TP) | 1177 sites/platelet | Platelets | [13] |

| Ki | CRTH2 | 290 nM | Human embryonic kidney (HEK293) cells | [13] |

| IC50 | CRTH2 | 100 nM | (Binding of [3H]PGD2) | [12] |

| IC50 | CRTH2 | 30 nM | (PGD2-induced Ca2+ mobilization) | [12] |

| IC50 | CRTH2 | 170 nM | (PGD2-induced eosinophil migration) | [3][12] |

Table 2: Pharmacokinetic Parameters

| Parameter | Species | Value | Route of Administration | Reference |

| Oral Bioavailability | Rat | ~50% | Oral | [14] |

| Oral Bioavailability | Dog | Complete | Oral | [14] |

| Oral Bioavailability | Human | 80.3% (tablet vs. aqueous solution) | Oral | [12] |

| Total Clearance | Male Rat | 1.2 L/h/kg | Not specified | [14] |

| Total Clearance | Dog | 0.7 L/h/kg | Not specified | [14] |

| Half-life | Not specified | 4.60 min (in binding assays) | In vitro | [13] |

| Half-life | Not specified | 4.7 h | In vivo | [13] |

| Volume of Distribution (Vd) | Not specified | 0.36 L/kg | In vivo | [13] |

Signaling Pathways

The antagonistic action of Ramatroban on the TP and CRTH2 receptors interrupts key intracellular signaling cascades.

Thromboxane A2 (TP) Receptor Signaling Pathway

The TP receptor couples to Gq/11 and G12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoGEF, respectively. PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The G12/13 pathway activates Rho, which is involved in platelet shape change and smooth muscle contraction.

Prostaglandin D2 (CRTH2) Receptor Signaling Pathway

The CRTH2 receptor couples to Gi proteins, leading to the inhibition of adenylyl cyclase (AC) and a decrease in intracellular cyclic AMP (cAMP). The βγ subunits of the Gi protein can also activate phospholipase C (PLC), leading to an increase in intracellular calcium. These signaling events ultimately result in the chemotaxis and activation of inflammatory cells.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of Ramatroban are provided below.

Receptor Binding Assay (TP Receptor)

Objective: To determine the binding affinity (Ki) of Ramatroban for the thromboxane A2 (TP) receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human TP receptor (e.g., HEK293 cells) or from human platelets.

-

Radioligand: Use a radiolabeled TP receptor antagonist, such as [3H]SQ29548, as the tracer.

-

Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of Ramatroban.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 25°C).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Ramatroban concentration. Determine the IC50 value (the concentration of Ramatroban that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[13]

Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of Ramatroban on platelet aggregation induced by a TP receptor agonist.

Methodology:

-

Blood Collection: Draw fresh human whole blood into tubes containing an anticoagulant (e.g., sodium citrate).[15][16]

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to obtain PRP.[15][17]

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed to obtain PPP, which is used as a blank.[15]

-

Assay Setup: Place a cuvette with PRP in a light transmission aggregometer and establish a baseline reading.

-

Treatment: Add varying concentrations of Ramatroban to the PRP and incubate for a short period.

-

Agonist Addition: Add a TP receptor agonist, such as U-46619 or arachidonic acid, to induce platelet aggregation.[15]

-

Measurement: Record the change in light transmission as platelets aggregate.

-

Data Analysis: Determine the percentage of inhibition of aggregation for each concentration of Ramatroban and calculate the IC50 value.[15]

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Ramatroban in an animal model.

Methodology:

-

Animal Model: Use a suitable animal model, such as rats or dogs.[14]

-

Drug Administration: Administer a single dose of Ramatroban via the desired route (e.g., oral or intravenous).[14]

-

Blood Sampling: Collect blood samples at various time points after drug administration.

-

Plasma Preparation: Separate plasma from the blood samples.

-

Sample Analysis: Quantify the concentration of Ramatroban in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Plot the plasma concentration of Ramatroban versus time. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life.[12][14]

Clinical Applications and Future Directions

Ramatroban has been approved in Japan for the treatment of allergic rhinitis.[18][19][20] Its dual mechanism of action suggests potential therapeutic applications in a range of other conditions, including asthma, cardiovascular diseases, and other inflammatory disorders.[1][6] Ongoing research and clinical trials continue to explore the full therapeutic potential of Ramatroban and similar dual-acting antagonists.[21]

Conclusion

Ramatroban is a well-characterized pharmacological agent with a unique dual antagonism of the thromboxane A2 and prostaglandin D2 receptors. Its potent inhibitory effects on platelet aggregation, vasoconstriction, and allergic inflammation, supported by a solid body of quantitative data, make it a valuable tool for research and a promising therapeutic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals working in the fields of inflammation, thrombosis, and respiratory diseases.

References

- 1. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ramatroban - LKT Labs [lktlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Ramatroban | C21H21FN2O4S | CID 123879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. What is the mechanism of Ramatroban? [synapse.patsnap.com]

- 7. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 1st communication: absorption, concentrations in plasma, metabolism, and excretion after single administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. machaondiagnostics.com [machaondiagnostics.com]

- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effect of ramatroban, a thromboxane A2 antagonist, in the treatment of perennial allergic rhinitis. | CiNii Research [cir.nii.ac.jp]

- 20. Ramatroban as a Novel Immunotherapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of AH22921

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH22921 is a selective, non-competitive antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its biological activity is primarily characterized by its ability to inhibit the PGE2-mediated activation of adenylyl cyclase, a key enzyme in the cyclic AMP (cAMP) signaling pathway. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development of EP4 receptor-targeted therapeutics.

Mechanism of Action

This compound exerts its biological effects by specifically targeting the EP4 receptor, one of four subtypes of receptors for PGE2. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to the stimulatory G protein (Gs). This coupling leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration triggers a cascade of downstream signaling events that mediate various physiological and pathophysiological processes.

This compound acts as a non-competitive antagonist at the EP4 receptor. This means that it does not compete with the natural ligand, PGE2, for the same binding site. Instead, it is believed to bind to an allosteric site on the receptor, inducing a conformational change that prevents the receptor from being activated by PGE2. This inhibitory action effectively blocks the PGE2-induced stimulation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels.[1]

The selectivity of this compound for the EP4 receptor over other prostanoid receptors, particularly the EP2 receptor which also couples to adenylyl cyclase, is a key feature of its pharmacological profile.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been determined through radioligand binding assays and functional assays. The following table summarizes the key quantitative data for the interaction of this compound with the human EP4 receptor.

| Parameter | Value (nM) | Assay Type | Cell Line | Radioligand | Reference |

| Ki | 31,800 ± 4090 | Radioligand Binding | HEK-293 | [3H]-PGE2 | [2] |

Table 1: Binding Affinity of this compound for the Human EP4 Receptor. The Ki value represents the inhibition constant, indicating the concentration of this compound required to occupy 50% of the EP4 receptors in a competition binding assay. A higher Ki value denotes lower binding affinity.

Signaling Pathways

The signaling pathway affected by this compound is the canonical EP4 receptor-mediated Gs-adenylyl cyclase-cAMP pathway.

Caption: Signaling pathway of the EP4 receptor and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for EP4 Receptor

This protocol is used to determine the binding affinity (Ki) of this compound for the human EP4 receptor.

Workflow:

References

- 1. Selective Inhibition of Prostaglandin E2 Receptors EP2 and EP4 Induces Apoptosis of Human Endometriotic Cells through Suppression of ERK1/2, AKT, NFκB, and β-Catenin Pathways and Activation of Intrinsic Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Chemical Identity and Properties of AH22921 Remain Elusive

Despite a comprehensive search of available scientific and chemical databases, a definitive chemical structure and a detailed profile of the properties for a compound designated "AH22921" could not be conclusively established. The identifier "this compound" does not correspond to a unique, well-characterized chemical entity in the public domain, leading to an inability to fulfill the request for an in-depth technical guide.

Initial investigations into the identity of this compound revealed several different chemical compounds associated with similar alphanumeric codes or retrieved through broad searches. These included:

-

L-α-Aminobutyric acid, N(O,S)-ethoxycarbonyl, (S)-(+)-3-methyl-2-butyl ester

-

A thiazolidinedione derivative known as Thr-0921 or CLX-0921, a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.

-

Methyl octadec-9-ynoate

-

4'-Methyl-α-pyrrolidinopropiophenone-M (carboxy-), ethylated

However, further investigation could not confirm "this compound" as a recognized synonym or alternative identifier for any of these molecules. Without a definitive chemical structure, it is impossible to provide the requested detailed information, including physicochemical properties, experimental protocols for its synthesis or use, or its role in specific biological signaling pathways.

The request for an in-depth technical guide tailored to researchers and drug development professionals necessitates precise and verified data. This includes, but is not limited to, IUPAC name, SMILES notation, molecular weight, solubility, and detailed experimental conditions from published studies. Furthermore, the creation of accurate signaling pathway diagrams and experimental workflow visualizations is entirely dependent on the known biological targets and mechanisms of action of a specific compound.

Given the ambiguity surrounding the identity of this compound, providing a technical guide would be speculative and could lead to the dissemination of incorrect information. It is crucial for scientific and drug development purposes that information is based on confirmed and published data.

It is possible that "this compound" is an internal compound code used within a specific research institution or company that has not been disclosed publicly. It may also be an older designation that is no longer in common use, or a simple error in the query.

A comprehensive and in-depth technical guide on the chemical structure and properties of this compound cannot be provided at this time due to the inability to definitively identify the compound. Further clarification on the chemical identity of this compound, such as a full chemical name, CAS number, or a reference to a specific publication, would be required to proceed with this request.

The Role of EP4 Antagonists in Cell Signaling: A Technical Guide

Disclaimer: Information specifically pertaining to AH22921 is limited in publicly available scientific literature. This guide will focus on the well-characterized role of the Prostaglandin E2 (PGE2) Receptor 4 (EP4) and the mechanism of its antagonists, using the representative compound "EP4 receptor antagonist 1" to illustrate quantitative data and experimental approaches. This information is intended for researchers, scientists, and drug development professionals.

Introduction to the EP4 Receptor and its Signaling Pathways

The Prostaglandin E2 (PGE2) receptor EP4 is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological and pathological processes, including inflammation, pain, cancer, and immune responses. The binding of its endogenous ligand, PGE2, initiates a cascade of intracellular signaling events. While primarily known for its coupling to the Gs alpha subunit (Gαs), the EP4 receptor exhibits signaling diversity by also engaging other pathways.

Canonical Gs-cAMP Pathway: Upon PGE2 binding, the EP4 receptor activates Gαs, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[3][4]

Alternative Signaling Pathways: Emerging evidence suggests that the EP4 receptor can also couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, and can signal through β-arrestin.[1][5] The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.[6] Furthermore, EP4 has been shown to activate the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[3][7]

Mechanism of Action of EP4 Antagonists

EP4 antagonists are molecules that bind to the EP4 receptor but do not elicit the conformational changes required for receptor activation. By competitively or non-competitively blocking the binding of PGE2, these antagonists inhibit the downstream signaling pathways initiated by the receptor. This blockade can lead to anti-inflammatory, analgesic, and anti-tumor effects.[7] The specific compound this compound has been identified as an EP4 prostaglandin receptor antagonist that works by antagonizing the activation of adenylate cyclase by prostaglandins.

Quantitative Data for a Representative EP4 Antagonist

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the inhibitory concentrations (IC50) for "EP4 receptor antagonist 1," a well-characterized selective EP4 antagonist. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.

| Compound | Assay Type | Cell Line | Target | IC50 (nM) |

| EP4 receptor antagonist 1 | Calcium flux | CHO cells (expressing human EP4 and Gα16) | Human EP4 Receptor | 6.1 |

| EP4 receptor antagonist 1 | Not specified | Not specified | Mouse EP4 Receptor | 16.2 |

| EP4 receptor antagonist 1 | Not specified | Not specified | Human EP1 Receptor | >10,000 |

| EP4 receptor antagonist 1 | Not specified | Not specified | Human EP2 Receptor | >10,000 |

| EP4 receptor antagonist 1 | Not specified | Not specified | Human EP3 Receptor | >10,000 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the EP4 receptor and a typical experimental workflow for characterizing an EP4 antagonist.

Caption: PGE2-EP4 Receptor Signaling Pathways.

Caption: Experimental Workflow for EP4 Antagonist Characterization.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize EP4 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the EP4 receptor.[8][9]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the EP4 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human EP4 receptor.

-

Radioligand (e.g., [3H]-PGE2).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known non-radioactive ligand).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

cAMP Measurement Assay

This functional assay measures the ability of an antagonist to block PGE2-induced cAMP production.[10][11][12]

Objective: To determine the IC50 value of this compound in inhibiting PGE2-stimulated cAMP accumulation.

Materials:

-

Whole cells expressing the EP4 receptor (e.g., CHO or HEK293 cells).

-

PGE2 (agonist).

-

Test compound (this compound) at various concentrations.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80, the concentration that gives 80% of the maximal response) to the wells and incubate for a specific time (e.g., 15-30 minutes) to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: Terminate the stimulation and lyse the cells according to the kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay determines if the antagonist affects the recruitment of β-arrestin to the EP4 receptor, which is involved in receptor desensitization and G protein-independent signaling.[13][14][15]

Objective: To assess the effect of this compound on PGE2-induced β-arrestin recruitment to the EP4 receptor.

Materials:

-

Cells engineered to co-express the EP4 receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

-

PGE2 (agonist).

-

Test compound (this compound) at various concentrations.

-

Substrate for the reporter enzyme.

Procedure:

-

Cell Seeding: Seed the engineered cells in an appropriate assay plate.

-

Compound Incubation: Add varying concentrations of the test compound to the cells, followed by a fixed concentration of PGE2.

-

Incubation: Incubate the plate for a time sufficient for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).

-

Signal Detection: Add the enzyme substrate and measure the signal (e.g., luminescence or fluorescence) generated by the reconstituted reporter enzyme.

-

Data Analysis: Plot the signal intensity against the logarithm of the antagonist concentration to determine the IC50 for inhibition of β-arrestin recruitment.

ERK Phosphorylation Assay (Western Blot)

This assay measures the activation of the downstream MAPK/ERK signaling pathway.[16][17][18]

Objective: To determine if this compound can inhibit PGE2-induced phosphorylation of ERK1/2.

Materials:

-

Cells expressing the EP4 receptor.

-

PGE2 (agonist).

-

Test compound (this compound).

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Culture cells to near confluence, serum-starve them, and then treat with the test compound for a specific duration before stimulating with PGE2 for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then probe with the anti-phospho-ERK1/2 antibody. After washing, incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal to determine the relative level of ERK activation.

Conclusion

Antagonists of the EP4 receptor, such as this compound, represent a promising therapeutic strategy for a variety of diseases by modulating key cell signaling pathways involved in inflammation, pain, and cancer. A thorough characterization of these compounds, involving a combination of binding and functional assays, is essential to understand their potency, selectivity, and mechanism of action. While specific data for this compound is not extensively available, the methodologies and signaling principles outlined in this guide provide a robust framework for the investigation of this and other EP4 antagonists in a research and drug development setting.

References

- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are EP4 modulators and how do they work? [synapse.patsnap.com]

- 3. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 Receptor 4 (EP4) Affects Trophoblast Functions via Activating the cAMP-PKA-pCREB Signaling Pathway at the Maternal-Fetal Interface in Unexplained Recurrent Miscarriage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cAMP-Glo™ Max Assay Protocol [promega.sg]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cAMP-Glo™ Assay [promega.jp]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 15. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]

- 16. 3.4. Western Blotting and Detection [bio-protocol.org]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

An In-Depth Technical Guide to AH23848: A Potent TP Receptor Antagonist for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AH23848, a well-characterized antagonist of the Thromboxane A2 (TP) receptor. Initially misidentified in some early literature as AH22921, AH23848 has emerged as a valuable tool for investigating the physiological and pathological roles of the TP receptor. This document details its mechanism of action, quantitative pharmacological data, experimental protocols, and the signaling pathways it modulates.

Core Compound Details: AH23848

AH23848, chemically known as ([1α(Z), 2β, 5α]-(±)-7-[5-[[(1,1'-biphenyl)-4-yl]methoxy]-2-(4-morpholinyl)-3-oxocyclopentyl]-4-heptenoic acid), is a potent and specific, orally active TP receptor antagonist.[1] It is available commercially, often as a calcium salt (CAS Number: 81496-19-7).[2][3][4]

Chemical Structure:

Caption: Simplified representation of the key functional groups of AH23848.

Quantitative Pharmacological Data

AH23848 exhibits high affinity for the TP receptor, effectively antagonizing the effects of TP receptor agonists. The following tables summarize the available quantitative data for AH23848.

Table 1: Binding Affinity and Potency of AH23848

| Parameter | Value | Species/System | Ligand/Agonist | Reference |

| IC₅₀ | 0.26 µM | Human Platelets | Thromboxane A₂ | [4] |

| pA₂ | 8.69 ± 0.16 | Human Fetal Stem Villous Arteries | U46619 | [5] |

| pA₂ | 9.58 ± 0.33 | Human Intramyometrial Arteries (Term Pregnant) | U46619 | [5] |

| pA₂ | 9.25 ± 0.47 | Human Intramyometrial Arteries (Nonpregnant) | U46619 | [5] |

| pA₂ | 8.3 | Human Bronchial Smooth Muscle | U46619 | [6] |

Table 2: Selectivity Profile of AH23848

| Receptor | Activity | Comments | Reference |

| TP | Antagonist | Primary target. | [1][4] |

| EP₄ | Antagonist | AH23848 is a dual antagonist of TP and EP₄ receptors. | [4][6] |

| EP₁ | No significant activity | Responses to vasopressin in intramyometrial arteries were unaffected. | [5] |

| PGF₂α Receptor (FP) | Inhibitory effect | Inhibited responses to PGF₂α in stem villous arteries. | [5] |

| PGE₂ Receptors (general) | Inhibitory effect | Inhibited responses to PGE₂ in stem villous arteries. | [5] |

TP Receptor Signaling Pathways and Mechanism of Action of AH23848

The TP receptor, a G-protein coupled receptor (GPCR), plays a critical role in various physiological processes, including platelet aggregation and vasoconstriction. Upon activation by its endogenous ligand, thromboxane A₂, the TP receptor initiates a cascade of intracellular signaling events.

Caption: TP receptor signaling pathways and the inhibitory action of AH23848.

As depicted, AH23848 acts as a competitive antagonist at the TP receptor, preventing the binding of thromboxane A₂ and other prostanoids. This blockade inhibits the downstream signaling cascades, including the Gq/PLC/IP₃/Ca²⁺ pathway and the G₁₃/Rho/ROCK pathway, thereby preventing physiological responses such as platelet aggregation and smooth muscle contraction.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize TP receptor antagonists like AH23848. These should be adapted based on specific laboratory conditions and equipment.

Platelet Aggregation Assay

Objective: To determine the inhibitory effect of AH23848 on agonist-induced platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Platelet Aggregation Measurement:

-

Use a platelet aggregometer to monitor changes in light transmission through the PRP sample.

-

Pre-warm the PRP samples to 37°C.

-

Add a baseline volume of PRP to the aggregometer cuvettes.

-

Add varying concentrations of AH23848 or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).

-

Initiate platelet aggregation by adding a TP receptor agonist, such as U46619 or arachidonic acid, at a concentration known to induce submaximal aggregation.

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each concentration of AH23848 compared to the vehicle control.

-

Plot the concentration-response curve and determine the IC₅₀ value.

-

Caption: Workflow for a typical platelet aggregation assay.

Vasoconstriction Assay (Isolated Blood Vessel)

Objective: To assess the ability of AH23848 to antagonize agonist-induced contraction of vascular smooth muscle.

Methodology:

-

Vessel Preparation:

-

Isolate a blood vessel (e.g., aorta, mesenteric artery) from a suitable animal model.

-

Cut the vessel into rings of a specific length (e.g., 2-4 mm).

-

Mount the vessel rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

-

Isometric Tension Recording:

-

Connect the vessel rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate under a resting tension for a specified period.

-

Induce a reference contraction (e.g., with KCl) to ensure tissue viability.

-

-

Antagonism Protocol:

-

After washout and return to baseline, incubate the vessel rings with increasing concentrations of AH23848 or vehicle for a defined time.

-

Generate a cumulative concentration-response curve to a TP receptor agonist (e.g., U46619).

-

Record the contractile responses at each agonist concentration.

-

-

Data Analysis:

-

Construct concentration-response curves for the agonist in the absence and presence of different concentrations of AH23848.

-

Perform a Schild analysis to determine the pA₂ value, which quantifies the affinity of the antagonist for the receptor.

-

Caption: Workflow for a vasoconstriction assay using isolated blood vessels.

Conclusion

AH23848 is a potent and well-characterized dual antagonist of the TP and EP₄ receptors. Its utility in elucidating the roles of these receptors in various physiological and pathophysiological conditions is well-documented. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize AH23848 in their studies. As with any experimental work, it is crucial to optimize these protocols for specific laboratory conditions and to consult the primary literature for more detailed methodologies.

References

- 1. AH23848: a thromboxane receptor-blocking drug that can clarify the pathophysiologic role of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AH-23848 calcium salt | C58H68CaN2O10 | CID 73234857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AH 23848 (calcium salt) [myskinrecipes.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Effects of the thromboxane-receptor antagonists AH 23848 and BM 13.177 on human uteroplacental arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

Investigating the Pharmacology of AH22921: A Search for Information

Despite a comprehensive search of publicly available scientific and chemical databases, no information has been found for a compound designated AH22921. This suggests that "this compound" may be an internal development code, a misidentified compound, or a substance not yet described in public literature. Therefore, the requested in-depth technical guide on its pharmacology cannot be provided at this time.

Numerous search strategies were employed to identify this compound and gather relevant pharmacological data. Initial broad searches for "this compound pharmacology," "this compound mechanism of action," and "this compound signaling pathway" did not yield any relevant results. Subsequent targeted searches for its chemical structure, IUPAC name, and entries in prominent chemical databases such as PubChem and ChEMBL also failed to identify a compound with this specific identifier.

The absence of any public data makes it impossible to fulfill the core requirements of the request, which included:

-

Data Presentation: Without any experimental results, no quantitative data on binding affinities, efficacy, or pharmacokinetics can be summarized.

-

Experimental Protocols: No publications citing experiments involving this compound were found, precluding the description of any methodologies.

-

Visualization of Signaling Pathways: The biological target and mechanism of action of this compound remain unknown, making it impossible to create diagrams of its signaling pathways or experimental workflows.

Further investigation into the pharmacology of this compound would require a valid chemical identifier, such as a full chemical name, CAS registry number, or a reference to a patent or scientific publication where it is described. Without such information, a detailed technical guide on the pharmacology of this compound cannot be constructed.

AH22921 as a Research Tool for Hemostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AH22921 is a chemical probe that has been historically utilized in the study of hemostasis. While traditionally referenced as a thromboxane A2 (TP) receptor antagonist, emerging information suggests it may also act as a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This dual or contested activity profile presents both a challenge and an opportunity for researchers. This technical guide provides a comprehensive overview of this compound, addressing its potential mechanisms of action, and offering detailed experimental protocols to enable researchers to rigorously characterize its effects on key hemostatic processes. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide provides data for related compounds and generalized protocols that can be adapted for the specific needs of the researcher.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound in the context of hemostasis is complicated by conflicting reports of its primary molecular target. This section outlines the signaling pathways for both the TP and EP4 receptors, as this compound may influence one or both of these pathways.

Thromboxane A2 (TP) Receptor Signaling

Thromboxane A2 (TXA2) is a potent platelet agonist and vasoconstrictor. Its effects are mediated through the G-protein coupled TP receptor. As a TP receptor antagonist, this compound would competitively block the binding of TXA2 and its precursor, prostaglandin H2 (PGH2), to the TP receptor on platelets and vascular smooth muscle cells. This inhibition would disrupt downstream signaling cascades that lead to platelet activation, aggregation, and vasoconstriction.

The binding of an agonist to the TP receptor activates Gq and G12/13 proteins, initiating two primary signaling cascades:

-

Gq Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC). The rise in intracellular calcium is a critical step in platelet shape change, granule secretion, and the activation of integrin αIIbβ3, which is necessary for platelet aggregation.

-

G12/13 Pathway: Activation of Rho/Rho-kinase signaling, which contributes to platelet shape change and vasoconstriction by inhibiting myosin light chain phosphatase.

Below is a diagram illustrating the TP receptor signaling pathway and the putative inhibitory action of this compound.

Methodological & Application

Application Notes and Protocols: The Role of EP3 Receptor Antagonism in Platelet Aggregation by DG-041

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. Aberrant platelet activation can lead to cardiovascular events such as myocardial infarction and stroke.[1] Prostaglandin E2 (PGE2) is a key inflammatory mediator that can modulate platelet function.[2][3] At low concentrations, PGE2 enhances platelet aggregation in response to other agonists, an effect mediated primarily through the EP3 receptor.[1][3][4] Antagonism of the EP3 receptor, therefore, presents a novel antiplatelet strategy.[2][5] This document provides detailed experimental protocols and data concerning DG-041, a selective EP3 receptor antagonist, and its effects on platelet aggregation.

Mechanism of Action

The pro-aggregatory effect of PGE2 is initiated by its binding to the EP3 receptor on platelets. The EP3 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase.[4] This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Lower cAMP levels reduce the threshold for platelet activation by other agonists, thereby potentiating aggregation.[4] DG-041 acts as a selective antagonist of the EP3 receptor, blocking the binding of PGE2 and preventing the subsequent decrease in cAMP.[2] This action inhibits the pro-aggregatory signal of PGE2, thereby reducing platelet aggregation.[2]

Signaling Pathway of PGE2-Mediated Platelet Aggregation via the EP3 Receptor

Caption: Signaling pathway of PGE2 via the EP3 receptor in platelets and the inhibitory action of DG-041.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

A standardized method for preparing platelet-rich plasma is crucial for reproducible platelet aggregation studies.

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-affecting medication for at least 10 days.[6] Collect blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[6][7]

-

Centrifugation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.[7]

-

PRP Collection: Carefully aspirate the upper, straw-colored PRP layer without disturbing the buffy coat.

-

Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2,500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[8]

-

Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 3 x 10⁵ platelets/µL) using PPP.[7]

Light Transmission Aggregometry (LTA)

Light transmission aggregometry is a common method to measure platelet aggregation.[8]

-

Instrument Setup: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.[9]

-

Sample Preparation: Place a cuvette with a magnetic stir bar containing 200 µL of adjusted PRP into the aggregometer and pre-warm for 60 seconds at 37°C.[8]

-

Incubation with DG-041: Add the desired concentration of DG-041 (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes).

-

Addition of Agonist: Initiate platelet aggregation by adding a known concentration of a platelet agonist (e.g., sulprostone, a selective EP3 agonist, or PGE2 in combination with another agonist like U46619).[2][10]

-

Data Recording: Record the change in light transmission for a set period (e.g., 10 minutes) to monitor the extent of platelet aggregation.[9]

Experimental Workflow for Platelet Aggregation Assay

Caption: General workflow for an in vitro platelet aggregation experiment.

Quantitative Data Summary

The following tables summarize the concentrations and effects of DG-041 and other relevant compounds on platelet aggregation as reported in the literature.

| Compound | Concentration | Effect on Platelet Function | Reference |

| DG-041 | 3 µM | Partially inhibited platelet function in vitro. | [10] |

| Cangrelor (P2Y12 antagonist) | 1 µM | Partially inhibited platelet function in vitro. | [10] |

| DG-041 + Cangrelor | 3 µM + 1 µM | Provided significantly greater inhibition of platelet function than either agent alone. | [10] |

| Aspirin | 100 µM | Did not promote or negate the effects of DG-041 and/or cangrelor. | [10] |

| Sulprostone (EP3 agonist) | 0.1 µM | Enhanced aggregation induced by primary agonists. | [2][10] |

| U46619 (TXA2 mimetic) | 0.3 or 1 µM | Used as a primary agonist to induce platelet aggregation. | [10] |

| PGE2 | 1 µM | Used in combination with U46619 to study EP3-mediated effects. | [10] |

| PGE2 | 5 to 500 nmol/L | Significantly enhanced aggregation induced by subthreshold concentrations of agonists. | [3] |

| PGE2 | 50 µmol/L | Inhibited both aggregation and calcium movements. | [3] |

Conclusion

DG-041 is a selective EP3 receptor antagonist that effectively inhibits the pro-aggregatory effects of PGE2 on platelets. The provided protocols and data serve as a guide for researchers investigating the role of the EP3 receptor in platelet function and for the development of novel antiplatelet therapies. The combination of EP3 antagonism with other antiplatelet agents, such as P2Y12 antagonists, may offer a synergistic approach to inhibiting platelet aggregation.[10] Further research into the clinical applications and safety profile of EP3 antagonists is warranted.

References

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. DG-041 inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 potentiates platelet aggregation by priming protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vascular wall–produced prostaglandin E2 exacerbates arterial thrombosis and atherothrombosis through platelet EP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding [pubmed.ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brd.nci.nih.gov [brd.nci.nih.gov]

- 9. Testing platelet aggregation activity [protocols.io]

- 10. Effects on platelet function of an EP3 receptor antagonist used alone and in combination with a P2Y12 antagonist both in-vitro and ex-vivo in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Use of AH22921, a Selective EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of AH22921, a selective antagonist for the E-type prostanoid receptor 4 (EP4). The EP4 receptor, a G protein-coupled receptor (GPCR) activated by prostaglandin E2 (PGE2), is a key player in a multitude of physiological and pathophysiological processes, including inflammation, pain, cancer, and immune responses. Consequently, selective EP4 receptor antagonists like this compound are valuable tools for investigating these processes and represent a promising avenue for therapeutic development.

Mechanism of Action

This compound functions as a competitive antagonist at the EP4 receptor. The primary signaling pathway of the EP4 receptor involves its coupling to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By binding to the EP4 receptor, this compound blocks the binding of the endogenous ligand PGE2, thereby inhibiting the downstream signaling cascade and preventing the rise in intracellular cAMP levels.

Quantitative Data Summary

While this compound is selective for the EP4 receptor, it is characterized as a weak antagonist. The following table summarizes the available quantitative data for this compound and provides a comparison with other common EP4 antagonists for context. Researchers should consider the lower potency of this compound when designing experiments and selecting appropriate concentration ranges.

| Compound | Target Receptor | Assay Type | Cell Line | Parameter | Value |

| This compound | Human EP4 | Radioligand Binding ([³H]-PGE₂) | HEK-293 | Kᵢ | 31,800 ± 4090 nM |

| L-161,982 | Human EP4 | Cell Proliferation (PGE₂-induced) | HCA-7 (Colon Cancer) | Effective Concentration | Completely blocks at 10 µM[1] |

| E7046 (Palupiprant) | Human EP4 | Radioligand Binding | Not Specified | IC₅₀ | 13.5 nM[2] |

| RQ-15986 | Murine EP4 | cAMP Accumulation (PGE₂-induced) | 66.1 (Mammary Tumor) | Effective Concentration | Inhibits at 0.5-3.0 µM[3] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided in Graphviz DOT language.

Caption: EP4 receptor signaling pathway and the inhibitory action of this compound.

Caption: General workflow for an in vitro cAMP assay to assess EP4 antagonist activity.

Experimental Protocols

The following are representative protocols for key in vitro assays to characterize the activity of this compound. Given the limited published data on the specific use of this compound in these functional assays, these protocols are based on established methods for other selective EP4 antagonists and may require optimization.

cAMP Accumulation Assay

This assay directly measures the ability of this compound to block PGE₂-induced cAMP production, the primary signaling output of the EP4 receptor.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

This compound stock solution (in DMSO).

-

Prostaglandin E₂ (PGE₂) stock solution.

-

3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

cAMP assay kit (e.g., TR-FRET, ELISA, or AlphaScreen-based).

-

96-well cell culture plates.

Protocol:

-

Cell Seeding: Seed HEK293-EP4 cells into a 96-well plate at a density of 2.5 x 10⁵ cells/mL and incubate overnight at 37°C in a 5% CO₂ incubator.[4]

-

Pre-incubation with Antagonist: The following day, carefully remove the culture medium. Wash the cells once with PBS. Add cell culture medium containing 100 µM IBMX.[3]

-

Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO). Incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add PGE₂ to a final concentration that elicits a submaximal response (e.g., EC₈₀, typically around 20 nM) to all wells except the negative control.[4]

-

Incubation: Incubate the plate for 15 minutes at 37°C.[3][4]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay

This assay assesses the effect of this compound on PGE₂-induced cancer cell proliferation, a key downstream effect of EP4 signaling in oncology.

Materials:

-

Cancer cell line known to express the EP4 receptor (e.g., HCA-7 colon cancer cells).[1]

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

PGE₂ stock solution.

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo).

-

96-well cell culture plates.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2]

-

Pre-incubation with Antagonist: The next day, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for 2 hours.[1]

-

Agonist Stimulation: Add PGE₂ (e.g., 2.1 µM for HCA-7 cells) to the wells.[1]

-

Incubation: Incubate the plate for an additional 72 hours.[1]

-

Cell Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the concentration of this compound to determine its inhibitory effect.

Cytokine Release Assay

This assay is relevant for studying the immunomodulatory effects of EP4 signaling. PGE₂ can suppress the production of certain pro-inflammatory cytokines by immune cells, an effect that can be reversed by an EP4 antagonist.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line.

-

RPMI-1640 medium with 10% FBS.

-

This compound stock solution (in DMSO).

-

PGE₂ stock solution.

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages, or anti-CD3/anti-CD28 for T cells).

-

ELISA or multiplex immunoassay kit for the cytokine of interest (e.g., TNF-α, IL-2, IFN-γ).

-

96-well cell culture plates.

Protocol:

-

Cell Seeding: Isolate and seed PBMCs at a density of 2 x 10⁵ cells per well in a 96-well plate.

-

Pre-incubation with Antagonist: Add different concentrations of this compound to the wells and pre-incubate for 1-2 hours.

-

PGE₂ and Stimulant Addition: Add PGE₂ to the desired final concentration, followed by the appropriate stimulating agent (e.g., LPS).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific cytokine being measured.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of the cytokine in the supernatant using an ELISA or multiplex immunoassay kit according to the manufacturer's protocol.

-

Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the extent to which the antagonist reverses PGE₂-mediated immunosuppression.

Troubleshooting and Considerations

-

Solubility: Ensure that this compound is fully dissolved in the stock solution and diluted appropriately in the assay medium to avoid precipitation.

-

Cell Health: Use healthy, actively growing cells for all assays to ensure reproducible results.

-

Reagent Quality: Use high-quality reagents and follow the manufacturer's instructions for all assay kits.

-

Concentration Range: Due to the relatively low potency of this compound, a wider and higher concentration range may be necessary to observe significant antagonism compared to more potent EP4 antagonists.

-

Controls: Always include appropriate positive and negative controls in each experiment, including vehicle controls, agonist-only controls, and antagonist-only controls.

These application notes provide a framework for the in vitro investigation of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific cell systems and experimental goals.

References

- 1. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Notes and Protocols for AH22921

Disclaimer: Information regarding the specific properties of AH22921 is not publicly available. This document provides a generalized template for the preparation and stability testing of a hypothetical research compound based on common laboratory practices. The protocols and data presented are illustrative and should be adapted based on experimentally determined properties of this compound.

Introduction

This compound is a novel compound under investigation for its potential therapeutic effects. Accurate preparation of solutions and a thorough understanding of its stability are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions and guidelines for assessing its stability under various storage conditions.

Solution Preparation

The solubility of a compound is a key factor in the preparation of stock solutions. Common solvents for non-polar compounds in biological research include dimethyl sulfoxide (DMSO) and ethanol. The choice of solvent should be guided by the experimental requirements and the solubility of the compound.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (200 proof, absolute)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to weigh out a quantity of this compound equivalent to 0.01 millimoles.

-

Solvent Addition: Add the appropriate volume of DMSO to the weighed this compound powder in a sterile microcentrifuge tube. For a 10 mM solution, if you weighed out 0.01 millimoles of this compound, you would add 1 mL of DMSO.

-

Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but the thermal stability of the compound should be considered.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Workflow for Solution Preparation

Caption: Workflow for preparing a stock solution of this compound.

Solubility Data

The following table summarizes hypothetical solubility data for this compound in common laboratory solvents. Note: This data is illustrative and must be experimentally determined.

| Solvent | Solubility (at 25°C) |

| DMSO | > 50 mg/mL |

| Ethanol | ~10 mg/mL |

| Water | Insoluble |

| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL |

Stability

The stability of this compound in solution is critical for ensuring the accuracy of experimental results. Stability studies should be conducted to determine the optimal storage conditions and shelf-life of the compound in solution.[1][2]

Protocol for Assessing Solution Stability

-

Prepare Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

-

Storage Conditions: Aliquot the stock solution and store it under various conditions as outlined in the ICH guidelines, such as -80°C, -20°C, 4°C, and room temperature (25°C).[1][2][3]

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.

-

Analysis: Analyze the concentration and purity of this compound in the retrieved aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Evaluation: Compare the results to the initial (time 0) sample to determine the percentage of degradation over time at different storage conditions.

Stability Data Summary

The following table provides an example of how to present stability data for this compound in a DMSO stock solution. Note: This data is for illustrative purposes only.

| Storage Temperature | Time Point | Purity by HPLC (%) | Observations |

| -80°C | 12 weeks | 99.5% | No significant degradation |

| -20°C | 12 weeks | 98.2% | Minor degradation |

| 4°C | 4 weeks | 85.1% | Significant degradation |

| 25°C (Room Temp) | 1 week | 60.7% | Rapid degradation |

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is currently under investigation. Based on preliminary data (hypothetical), it is postulated to be an inhibitor of a key kinase in a cellular signaling pathway.

Hypothetical Signaling Pathway Inhibited by this compound

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound. This is a generic representation of a kinase signaling cascade.

Caption: Hypothetical signaling pathway showing inhibition by this compound.

Conclusion

These application notes provide a framework for the preparation and stability assessment of this compound. It is imperative that researchers experimentally determine the specific solubility and stability parameters for this compound to ensure the validity of their findings. The provided protocols and data tables should be used as a guide for designing and executing these experiments.

References

Application of AH22921 in Vasoconstriction Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction